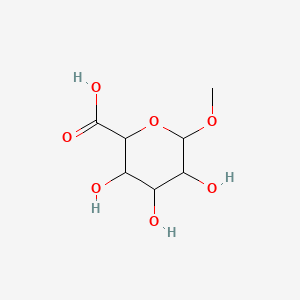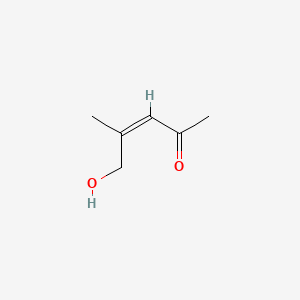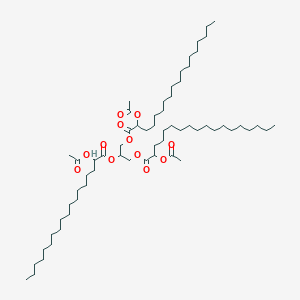
2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate typically involves the esterification of octadecanoic acid with glycerol and acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the desired ester compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product. The final compound is purified through techniques such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and glycerol.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and glycerol.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
科学的研究の応用
2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential use in the formulation of pharmaceuticals, particularly in controlled-release drug delivery.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of 2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also be hydrolyzed by esterases, releasing octadecanoic acid and glycerol, which can then participate in various metabolic pathways.
類似化合物との比較
Similar Compounds
Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester: Similar in structure but with fewer acetyloxy groups.
Dodecanoic acid, 2,3-bis(acetyloxy)propyl ester: A shorter-chain analog with similar chemical properties.
Uniqueness
2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate is unique due to its multiple acetyloxy groups, which confer distinct chemical reactivity and potential biological activity. Its long-chain structure also makes it particularly suitable for applications in lipid-based formulations and as a model compound in esterification studies.
特性
分子式 |
C63H116O12 |
|---|---|
分子量 |
1065.6 g/mol |
IUPAC名 |
2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate |
InChI |
InChI=1S/C63H116O12/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(72-54(4)64)61(67)70-52-57(75-63(69)60(74-56(6)66)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-3)53-71-62(68)59(73-55(5)65)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-2/h57-60H,7-53H2,1-6H3 |
InChIキー |
FIAOEEIGYNLOMC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCC(COC(=O)C(CCCCCCCCCCCCCCCC)OC(=O)C)OC(=O)C(CCCCCCCCCCCCCCCC)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)
![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)
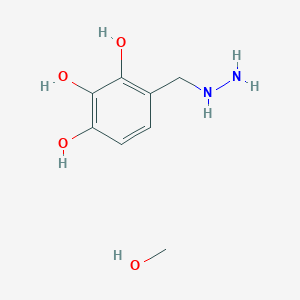
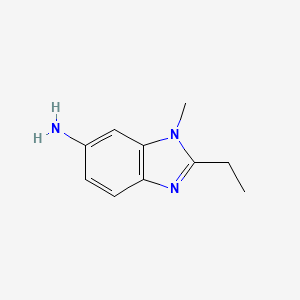
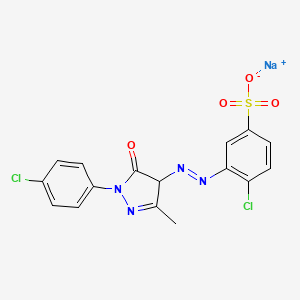
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)
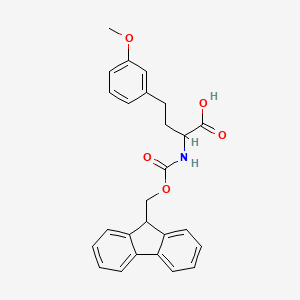

![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
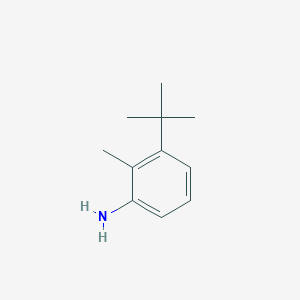
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
